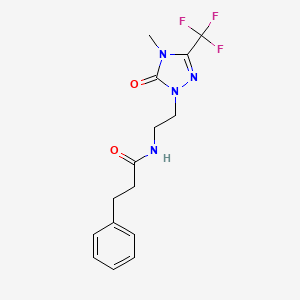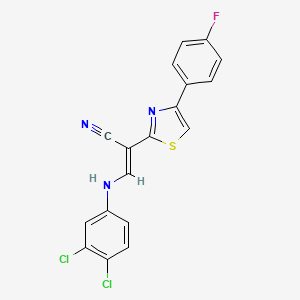
(E)-3-((3,4-dichlorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thiazol-2-amine, which is a heterocyclic compound that contains sulfur and nitrogen atoms . Thiazol-2-amine derivatives have been synthesized and studied for their antimicrobial and anticancer activities .
Synthesis Analysis
The synthesis of similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, involves confirming the molecular structures by physicochemical and spectral characteristics .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by physicochemical and spectral characteristics .Scientific Research Applications
Chemical Properties and Synthesis
- The compound has been explored in the context of synthesizing derivatives with lithium aluminum hydride, revealing potential for creating new chemical entities (Frolov et al., 2005).
Biological and Fungicidal Activity
- Novel thiazolylacrylonitrile derivatives exhibit promising fungicidal activity, especially against Colletotrichum gossypii, suggesting a role in agricultural applications (Shen De-long, 2010).
- Investigation into similar compounds indicates potential broad-spectrum therapeutic applications, including activity against human SH-SY5Y cells and various pathogens (Olawode et al., 2019).
Photophysical Properties and Applications
- Thiazolylacrylonitriles demonstrate a range of fluorescent colors and emission properties, relevant for applications in materials science, especially in developing fluorescent materials (Eltyshev et al., 2021).
Structural and Molecular Insights
- X-ray diffraction analysis of similar compounds provides valuable structural insights, beneficial for designing molecules with specific physical and chemical properties (Kariuki et al., 2021).
Antioxidant and Antimicrobial Properties
- Thiazolidin-4-one derivatives synthesized using 4-fluorobenzaldehyde, related to the compound , show promising antioxidant activity (El Nezhawy et al., 2009).
- Antimicrobial studies of related thiazole derivatives highlight potential in developing new antimicrobial agents (Kubba & Rahim, 2018).
Future Directions
Research is now focused towards new antimicrobial agents with expansion of bioactivity of existing drugs and also with novel target so as to address the problem of resistance . In this era, cancer remains as one of the most serious clinical problems and the second primary cause of deaths worldwide . Therefore, novel chemical therapeutic drugs could be designed for treatment of cancer .
properties
IUPAC Name |
(E)-3-(3,4-dichloroanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2FN3S/c19-15-6-5-14(7-16(15)20)23-9-12(8-22)18-24-17(10-25-18)11-1-3-13(21)4-2-11/h1-7,9-10,23H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKFQNOOTFGONT-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)Cl)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)Cl)/C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((3,4-dichlorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

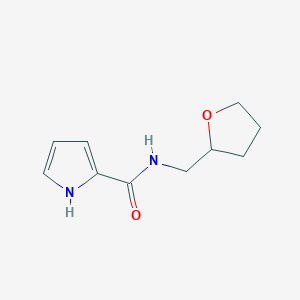
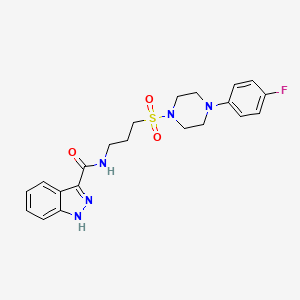
![7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-[1]benzopyrano[3,4-d]isoxazole](/img/structure/B2447522.png)
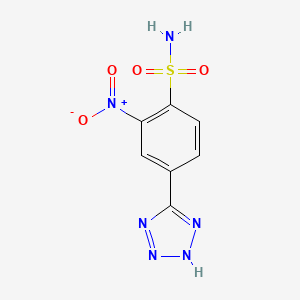
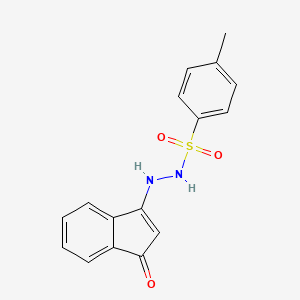
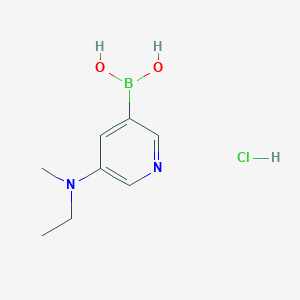
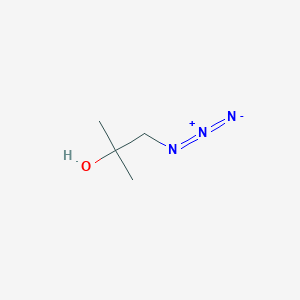
![N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2447530.png)
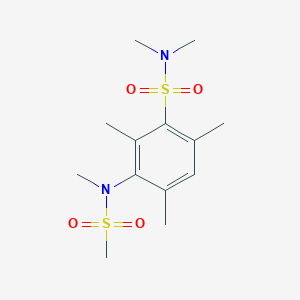
![2-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2447532.png)
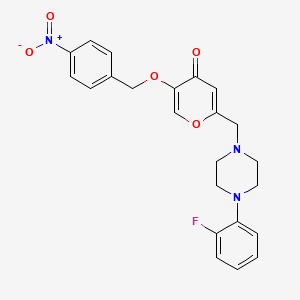
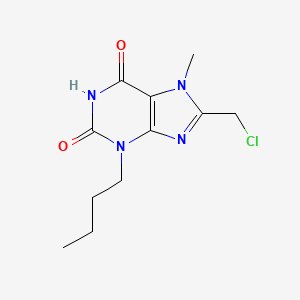
![N-(3,4-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2447538.png)
